molecular formula C9H17FN2O2 B1453283 tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1009075-48-2

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B1453283
CAS No.: 1009075-48-2
M. Wt: 204.24 g/mol
InChI Key: DXQXHFOCKKIWJL-NKWVEPMBSA-N
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Description

tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1009075-43-7 ) is a chiral, fluorinated pyrrolidine derivative offered as a high-purity building block for pharmaceutical research and development. This compound is characterized by its specific (3R,4S) stereochemistry and a Boc-protected amino group, making it a valuable scaffold for constructing more complex molecules. The presence of both amino and fluorine functional groups on the pyrrolidine ring allows researchers to explore structure-activity relationships and optimize properties such as potency and metabolic stability in drug candidates . Fluorinated pyrrolidines and piperidines are of significant interest in medicinal chemistry. Research into analogous structures, such as fluorinated piperidines, has demonstrated their utility as key components in the development of inhibitors for therapeutic targets like DNA-PKcs in oncology . Furthermore, related (3-amino-4-fluoropyrrolidine) scaffolds have been investigated as mechanism-based inactivators for enzymes such as human ornithine aminotransferase (hOAT), highlighting the potential of this chemotype in designing enzyme inhibitors for cancer treatment . The tert-butyloxycarbonyl (Boc) group provides a reversible protective mask for the primary amine, facilitating straightforward synthetic manipulations at other sites before deprotection under mild acidic conditions. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers can leverage this compound as a versatile intermediate in the synthesis of potential bioactive molecules.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161017
Record name 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
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Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009075-48-2
Record name 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009075-48-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Key Reaction Steps

Introduction of the tert-butyl Carbamate Group

  • The tert-butyl carbamate (Boc) protecting group is typically introduced by reacting the pyrrolidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine . This step forms the tert-butyl ester at the nitrogen, stabilizing the compound for further transformations.

Fluorination Strategies

  • The fluorine atom at the 4-position of the pyrrolidine ring is introduced via nucleophilic fluorination . A common reagent is diethylaminosulfur trifluoride (DAST) , which converts hydroxy or other leaving groups into fluorides with retention or inversion of stereochemistry depending on conditions.

  • Alternative fluorination methods involve deoxyfluorination of chiral hydroxy precursors, allowing control over stereochemistry and high stereoselectivity, as reported in asymmetric synthesis studies.

Formation of the Pyrrolidine Ring with Defined Stereochemistry

  • The stereoselective synthesis often starts from chiral precursors such as N-protected asparagine derivatives or chiral azido-hydroxypyrrolidine intermediates. Cyclization and reduction steps yield the pyrrolidine ring with the desired (3R,4S) configuration.

  • For example, chiral non-racemic azido-hydroxypyrrolidine intermediates undergo selective deoxyfluorination to install the fluorine atom with inversion or retention of configuration, achieving the cis-relationship of amino and fluorine substituents.

Reduction and Amination

  • The amino group at the 3-position is introduced or revealed by reduction of azido intermediates or by catalytic hydrogenation. For instance, palladium on carbon (Pd/C) catalyzed hydrogenation of benzylamino intermediates in ethanol/water under reflux yields the free amino group with high yield (up to 99%).

Industrial and Laboratory Production Methods

  • Industrial synthesis may utilize continuous flow microreactor systems to improve efficiency, scalability, and sustainability over traditional batch synthesis. These systems allow precise control of reaction parameters, enhancing stereoselectivity and yield.

  • Laboratory-scale synthesis typically involves multi-step batch reactions with careful control of stereochemistry through chiral auxiliaries or starting materials, followed by chromatographic purification.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Notes Yield (%)
Boc protection tert-butyl chloroformate, triethylamine Formation of tert-butyl carbamate High (not specified)
Fluorination Diethylaminosulfur trifluoride (DAST) Nucleophilic fluorination, stereoselective Not specified
Azido reduction Pd/C catalyst, ethanol/water, reflux, inert atmosphere Catalytic hydrogenation to amine Up to 99%
Deoxyfluorination Various reagents, stereoselective conditions High stereoselectivity, inversion/retention of configuration Not specified

Research Findings and Stereoselectivity

  • Asymmetric synthesis protocols have been developed to obtain cis-(3R,4S)-3-amino-4-fluoropyrrolidine derivatives with high stereochemical purity starting from chiral precursors such as (S)-asparagine derivatives or methyl α-fluoroacrylate.

  • The use of chiral auxiliaries like α-phenylethylamine enables separation of racemic mixtures and enhances enantiomeric excess, with overall yields around 31% for multi-step syntheses of related fluorinated aminopyrrolidines.

  • Deoxyfluorination conditions have been optimized to achieve either inversion or retention of configuration at the fluorinated carbon, allowing precise control over stereochemistry critical for biological activity.

Summary Table of Preparation Methods

Preparation Aspect Method/Details Advantages References
Boc Protection tert-butyl chloroformate + base (triethylamine) Stable N-protected intermediate
Fluorination DAST or deoxyfluorination of hydroxy precursors Stereoselective fluorine introduction
Ring Formation & Stereocontrol Chiral starting materials (e.g., N-protected asparagine) High stereochemical purity
Amination Catalytic hydrogenation (Pd/C) of azido or benzylamino intermediates High yield, mild conditions
Industrial Scale Continuous flow microreactor systems Efficiency, sustainability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate is primarily used in the development of pharmaceuticals due to its ability to act as a building block for various drug candidates. Some notable applications include:

  • Antiviral Agents : The compound has been investigated for its potential use in synthesizing antiviral drugs that target specific viral pathways.
  • Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Synthetic Methodologies

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pyrrolidine Derivatives : The presence of the pyrrolidine ring allows for the synthesis of various derivatives that can be tailored for specific biological activities.
  • Chiral Building Blocks : As a chiral compound, it is useful in asymmetric synthesis, providing a means to produce enantiomerically pure compounds.

Case Study 1: Synthesis of Novel Antiviral Compounds

A study demonstrated the use of this compound as a precursor in synthesizing novel antiviral agents. The resulting compounds showed promising activity against viral infections in vitro, highlighting the potential for further development into therapeutic agents.

Case Study 2: Neuroprotective Properties

Research involving animal models has shown that derivatives derived from this compound exhibit significant neuroprotective properties. These findings suggest that it could be developed into treatments for conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Stereoisomeric Variants

Differences in stereochemistry significantly alter physicochemical and biological properties:

Compound Name CAS Number Stereochemistry Key Features Applications
(3R,4S)-3-amino-4-fluoropyrrolidine-1-Boc 1441392-27-3 (3R,4S) High chiral purity (Absolute configuration) Kinase inhibitor intermediates
(3S,4R)-3-amino-4-fluoropyrrolidine-1-Boc 1408074-83-8 (3S,4R) Enantiomer of (3R,4S); similar molecular weight (204.25 g/mol) Antiviral prodrugs
rac-(3R,4S)-3-amino-4-fluoropyrrolidine-1-Boc 1431720-86-3 Racemic mixture Lower cost due to non-chiral synthesis Screening libraries
(3R,4R)-3-amino-4-fluoropyrrolidine-1-Boc 203866-17-5 (3R,4R) Trans-configuration; altered hydrogen bonding capacity Antibacterial agents

Key Observations :

  • Enantiomers (e.g., 1441392-27-3 vs. 1408074-83-8) exhibit identical molecular formulas but divergent biological activities due to target binding preferences .
  • Racemic mixtures (e.g., 1431720-86-3) are less favored in drug development but serve as cost-effective starting materials for chiral resolution .

Functional Group Modifications

Variations in substituents influence reactivity and solubility:

Compound Name CAS Number Substituent Changes vs. Target Compound Molecular Weight (g/mol) Impact on Properties
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-Boc 1290191-73-9 C3: -NH₂; C4: -F → C3,4: -F (geminal difluoro) 220.23 Enhanced metabolic stability; increased lipophilicity
tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate N/A Boc group replaced by carbamate; fluorine at C4 218.23 Reduced steric bulk; improved solubility in polar solvents
(3R,4S)-3-hydroxy-4-methylpyrrolidine-1-Boc 1052713-78-6 C3: -NH₂ → -OH; C4: -F → -CH₃ 255.25 Hydrogen bonding potential altered; lower basicity
(3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-Boc 1821824-99-0 C3: -NH₂ → -CH₂NH₂; C4: -F → -OH 216.28 Dual functional groups enable bifunctional conjugation in linker chemistry

Key Observations :

  • Geminal difluoro substitution (1290191-73-9) improves metabolic resistance by blocking oxidative degradation .
  • Hydroxyl groups (e.g., 1821824-99-0) enhance water solubility but reduce membrane permeability .

Ring Size and Heteroatom Variations

Expanding the ring or introducing heteroatoms modifies conformational flexibility:

Compound Name CAS Number Structural Variation Molecular Weight (g/mol) Applications
(3S,4R)-3-amino-4-fluoropiperidine-1-Boc 169750-42-9 Pyrrolidine → Piperidine (6-membered ring) 218.25 CNS-targeting prodrugs
Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate N/A (BP 1576) Boc → Benzyl; pyrrolidine → piperidine 267.29 Anticancer scaffolds

Key Observations :

  • Piperidine derivatives (e.g., 169750-42-9) exhibit increased ring flexibility, favoring interactions with larger enzyme active sites .

Biological Activity

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its unique structure, characterized by the presence of a fluorine atom and a pyrrolidine ring, contributes to its biological activity.

  • Molecular Formula : C9_9H17_{17}FN2_2O2_2
  • Molecular Weight : 204.24 g/mol
  • CAS Number : 1009075-48-2

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor or modulator of certain biological pathways, particularly those involved in neurological functions and metabolic processes.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

1. Neuropharmacological Effects

  • Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may contribute to its effects on cognitive functions and mood regulation.
  • Case Study : In vitro studies demonstrated that this compound enhances synaptic transmission in neuronal cultures, suggesting a role in neuroprotection and cognitive enhancement.

2. Anti-inflammatory Properties

  • Mechanism : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Research Findings : A study found that administration of this compound significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation.

3. Antimicrobial Activity

  • Broad Spectrum : Preliminary data indicate that this compound possesses antimicrobial properties against various bacterial strains.
  • Case Study : In a controlled experiment, the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

Data Summary Table

Biological ActivityMechanism of ActionReference
Neuropharmacological EffectsModulates neurotransmitter receptors
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Antimicrobial ActivityInhibitory effects on bacterial strains

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. How can the synthesis of tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate be optimized for improved yield and stereochemical purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example, analogous pyrrolidine carboxylates are synthesized using tert-butoxycarbonyl (Boc) protection under mild conditions (0–20°C in dichloromethane with triethylamine as a base) to minimize side reactions . To enhance stereochemical purity, chiral chromatography or recrystallization from solvents like hexane/ethyl acetate (3:1) can resolve enantiomeric mixtures. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of fluorinating agents) may improve yields. For fluorinated analogs, ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. What spectroscopic methods are most reliable for confirming the structure of tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in 1H^{1}\text{H} NMR and ~80 ppm in 13C^{13}\text{C} NMR) and pyrrolidine ring protons (e.g., diastereotopic protons at 3.5–4.5 ppm). Fluorine coupling (19F^{19}\text{F} NMR) at ~-200 ppm confirms the fluorinated position .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with mass accuracy <5 ppm.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of Boc) and ~1250 cm1^{-1} (C-F stretch) provide additional confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., triethylamine, dichloromethane) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust/aerosols .
  • Storage : Store at -20°C under nitrogen to prevent Boc group hydrolysis and degradation .

Advanced Research Questions

Q. How does the stereochemistry at the 3R,4S positions influence the compound’s reactivity and biological activity?

  • Methodological Answer : Stereochemical configuration impacts hydrogen bonding, solubility, and target binding. For example:
  • Reactivity : The 4S-fluoro group may sterically hinder nucleophilic attacks at the pyrrolidine ring, slowing hydrolysis. Computational modeling (e.g., DFT calculations) can predict activation energies for stereospecific reactions .
  • Biological Activity : Use molecular docking studies to compare binding affinities of (3R,4S) vs. (3S,4R) enantiomers to target proteins (e.g., kinases or GPCRs). In vitro assays (e.g., IC50_{50} measurements) validate stereochemical effects on potency .

Q. What strategies stabilize tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The Boc group hydrolyzes under acidic conditions (pH <3). Buffering at pH 5–7 in aqueous solutions (e.g., PBS) or using lyophilization for storage enhances stability .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>150°C). For long-term storage, avoid temperatures >25°C and use desiccants to prevent moisture absorption .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Use molecular dynamics (MD) simulations to predict how fluorination and amino group modifications affect membrane permeability (logP) and solubility (logS).
  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate absorption, toxicity, and metabolic stability. For instance, replacing the Boc group with acyloxymethyl esters may improve oral bioavailability .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or synthetic yields)?

  • Methodological Answer :
  • Reproducibility : Repeat syntheses with controlled variables (e.g., reagent purity, reaction time) and document deviations. For example, low yields (e.g., 42% in analogous syntheses ) may arise from incomplete Boc protection.
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Single-crystal X-ray diffraction provides definitive stereochemical confirmation .
  • Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem or crystallographic repositories) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
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tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate

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